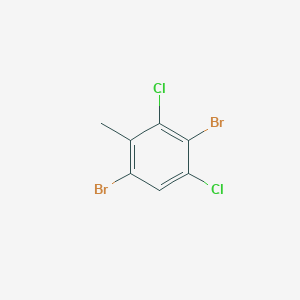
1,4-Dibromo-3,5-dichloro-2-methylbenzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Synthesis of Organic Compounds
- Field : Organic Chemistry
- Application : 1,4-Dibromo-3,5-dichloro-2-methylbenzene is commonly used as a starting material for the synthesis of various organic compounds.
- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Generally, it would involve reactions under controlled conditions with other reagents.
- Results : The outcome is the production of a variety of organic compounds, which can have a wide range of uses in different industries.
-
Production of High-Performance Polymers and Resins
- Field : Material Science
- Application : This compound is also used in the production of high-performance polymers and resins.
- Method : Again, the specific methods would depend on the particular type of polymer or resin being produced. It would typically involve polymerization reactions, possibly at high temperatures or pressures.
- Results : The result is the production of polymers and resins with specific desirable properties, such as high strength or resistance to heat or chemicals.
-
Synthesis of 1,4-Dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene .
- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Generally, it would involve reactions under controlled conditions with other reagents .
- Results : The outcome is the production of a variety of organic compounds, which can have a wide range of uses in different industries .
-
Construction of 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyran rings
- Field : Organic Chemistry
- Application : This compound can be used in the construction of 2,6-cis-4,5-dibromo-tetrasubstituted tetrahydropyran rings .
- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Generally, it would involve reactions under controlled conditions with other reagents .
- Results : The outcome is the production of a variety of organic compounds, which can have a wide range of uses in different industries .
-
Synthesis of Cycloalkanes
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of cycloalkanes .
- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Generally, it would involve reactions under controlled conditions with other reagents .
- Results : The outcome is the production of a variety of organic compounds, which can have a wide range of uses in different industries .
-
Production of Aryl Halide
- Field : Organic Chemistry
- Application : This compound is also used in the production of aryl halide .
- Method : Again, the specific methods would depend on the particular type of aryl halide being produced. It would typically involve halogenation reactions, possibly at high temperatures or pressures .
- Results : The result is the production of aryl halides with specific desirable properties, such as high reactivity or stability .
Safety And Hazards
1,4-Dibromo-3,5-dichloro-2-methylbenzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
1,4-dibromo-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCAVTKZXXWDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Br)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656922 | |
| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
CAS RN |
951884-87-0 | |
| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
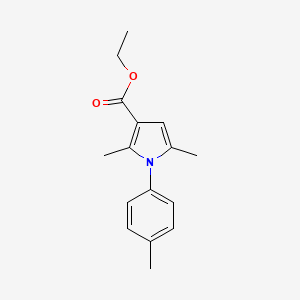
![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
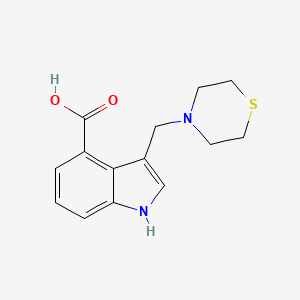
![(1-[(4-Methylphenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386864.png)
![Ethyl 3-amino-4,5,6,7-tetrahydro-1H-[1]benzothieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1386866.png)
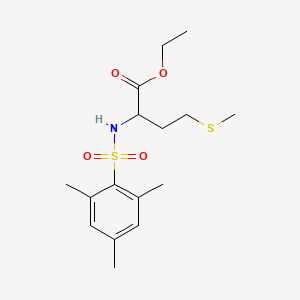
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)
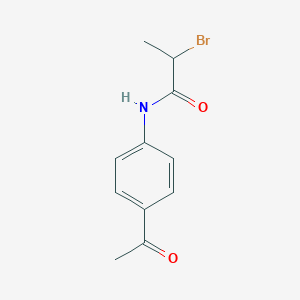
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)
